

# Spectroscopic Data of Aristola-1(10),8-dien-2one: A Technical Overview

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Compound of Interest

Compound Name: Aristola-1(10),8-dien-2-one

Cat. No.: B593627

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## **Executive Summary**

Aristola-1(10),8-dien-2-one is a sesquiterpenoid of significant interest within the scientific community due to its natural origin and potential biological activities. This document aims to provide a comprehensive guide to the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) of this compound. However, a thorough search of publicly available scientific literature and databases did not yield the specific experimental spectroscopic data from the primary reference that first reported the isolation and characterization of this compound: Rücker, G.; Breitmaier, E.; Zhang, G.L.; Mayer, R. Aristola-1(10),8-dien-2-one, a new sesquiterpene from Nardostachys jatamansi. Planta Med. 1988, 54, 376–377.

While the full spectroscopic dataset from this key publication could not be retrieved, this guide will present the available physicochemical properties and general methodologies for the spectroscopic analysis of similar natural products. This information can serve as a foundational resource for researchers working on the isolation, synthesis, or analysis of **Aristola-1(10),8-dien-2-one** and related compounds.

## **Physicochemical Properties**

Based on available data from various chemical databases, the fundamental properties of **Aristola-1(10),8-dien-2-one** are summarized below.



Property	Value
Molecular Formula	C15H20O
Molecular Weight	216.32 g/mol
IUPAC Name	(3aR,4R,6aR,9aS)-3,6,9-trimethylidene- 3a,4,5,6,6a,7,8,9-octahydroazuleno[4,5-b]furan- 2(3H)-one
CAS Number	22391-34-0

## **Spectroscopic Analysis: Experimental Protocols**

The following sections describe the general experimental protocols typically employed for the spectroscopic characterization of novel sesquiterpenoids like **Aristola-1(10),8-dien-2-one**. These methodologies are based on standard practices in natural product chemistry.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a pivotal technique for elucidating the carbon-hydrogen framework of a molecule.

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- Experiments:
  - <sup>1</sup>H NMR: Provides information about the chemical environment and connectivity of protons.
  - <sup>13</sup>C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).



- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,
   CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Interpretation: Characteristic absorption bands indicate the presence of specific functional groups. For Aristola-1(10),8-dien-2-one, key expected signals would include those for C=O (ketone) and C=C (alkene) stretching vibrations.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

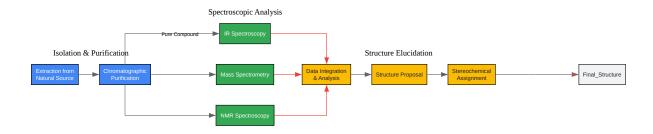
Instrumentation: Various types of mass spectrometers can be used, with High-Resolution
Mass Spectrometry (HRMS) being particularly valuable for determining the exact molecular
formula. Common ionization techniques include Electron Ionization (EI) and Electrospray
Ionization (ESI).



- Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
- Data Interpretation: The molecular ion peak ([M]<sup>+</sup> or [M+H]<sup>+</sup>) confirms the molecular weight.
   The fragmentation pattern can provide clues about the structure of the molecule.

### **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel natural product like **Aristola-1(10),8-dien-2-one**.



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A logical workflow for the isolation and structural elucidation of a natural product.

#### Conclusion

While the specific, experimentally determined NMR, IR, and MS data for **Aristola-1(10),8-dien-2-one** from its primary literature source remains elusive in the public domain, this guide provides the foundational knowledge and general protocols necessary for its spectroscopic analysis. The outlined methodologies and the logical workflow for structure elucidation offer a robust framework for researchers in natural product chemistry, drug discovery, and related scientific fields to approach the characterization of this and other similar sesquiterpenoids.







Further investigation to locate the original 1988 publication or subsequent re-characterizations of this compound is recommended for obtaining the precise spectroscopic data.

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